Product packaging for 2-(Octyloxy)naphthalene(Cat. No.:CAS No. 70617-42-4)

2-(Octyloxy)naphthalene

Cat. No.: B6292442
CAS No.: 70617-42-4
M. Wt: 256.4 g/mol
InChI Key: OOFHZCBIIQCWQT-UHFFFAOYSA-N
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Description

2-(Octyloxy)naphthalene is an organic compound with the molecular formula C18H24O. It is characterized by a naphthalene ring system linked via an ether bond to a flexible octyl chain. This structure confers valuable properties for chemical research, particularly as a synthetic building block. The alkoxy side chain enhances the solubility of the naphthalene core in organic solvents, facilitating processing in various reactions . A primary research application of this compound and its derivatives is in the synthesis of complex, strained molecular architectures. For instance, dioctyloxy-substituted naphthalene derivatives are key precursors in constructing [2.2]naphthalenoparacyclophane-1,13-dienes . These strained cyclophanes are of significant interest in the field of materials science due to their unique electronic properties and potential applications in optoelectronics and as components in organic semiconductors . Incorporating this electron-rich naphthalene donor moiety into cyclophane scaffolds allows researchers to tune structural, through-space electronic interactions, and optoelectronic properties, paving the way for new chiral ligands and planar chiral materials . The product is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O B6292442 2-(Octyloxy)naphthalene CAS No. 70617-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-2-3-4-5-6-9-14-19-18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFHZCBIIQCWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Functionalization

Regioselective Synthesis of 2-(Octyloxy)naphthalene and Isomers

The synthesis of this compound is primarily achieved through the regioselective O-alkylation of 2-naphthol (B1666908). This approach allows for the specific placement of the octyloxy group at the C2 position of the naphthalene (B1677914) ring, a critical factor in determining the final properties of more complex derivative structures.

O-Alkylation Reactions and Optimization Protocols

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of a phenol, in this case, 2-naphthol, to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, such as 1-bromooctane (B94149) or butyl p-toluenesulfonate. masterorganicchemistry.comwvu.eduacs.org

The reaction begins with the deprotonation of 2-naphthol using a suitable base. wvu.edu Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, as are more common bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). numberanalytics.comnih.gov The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they enhance the nucleophilicity of the alkoxide ion. numberanalytics.com However, the reaction can also be effectively carried out in alcohols like ethanol. wvu.edu

Optimization of the reaction conditions is key to achieving high yields. numberanalytics.comnih.gov Factors such as temperature and reaction time must be carefully controlled. For instance, a typical laboratory procedure involves heating the mixture of 2-naphthol, a base, and an alkylating agent in a suitable solvent under reflux for several hours. wvu.edu Microwave-assisted Williamson ether synthesis has also emerged as a technique to accelerate reaction rates and improve yields. numberanalytics.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkoxy-Naphthalenes
Naphthol ReactantAlkylating AgentBaseSolventTemperatureYieldReference
2-Naphthol1-BromobutaneSodium HydroxideEthanolReflux (78 °C)Not specified wvu.edu
1,2,3,4-Tetrahydronaphthal-1,5-diol1-BromooctaneK₂CO₃DMF55-60 °C74% nih.gov
2-NaphtholButyl p-toluenesulfonateSodium HydroxideEthanolNot specified60-85% (crude) acs.org

Purification and Isolation Techniques for High-Purity Compounds

Following the synthesis, the isolation and purification of this compound are critical to obtain a high-purity product suitable for further derivatization or characterization. A common initial workup step involves pouring the reaction mixture into ice water to precipitate the crude solid product. wvu.edu The solid is then collected by vacuum filtration using a Hirsch or Büchner funnel and washed with cold water to remove any residual base or salts. wvu.edu

For further purification, recrystallization is a highly effective method. Solvents such as hexanes are suitable for recrystallizing alkoxy-naphthalene derivatives, yielding the pure compound as a crystalline solid. nih.govuh.edu An alternative and widely used technique is column chromatography on silica (B1680970) gel. uh.edu This method is particularly useful for separating the desired product from any unreacted starting materials or byproducts, ensuring a very high degree of purity. The choice of eluent, typically a mixture of non-polar and slightly more polar solvents like petroleum ether and ethyl acetate, is optimized to achieve efficient separation. tandfonline.com

Derivatization Strategies for Extended Conjugated Systems

The this compound moiety is a versatile building block for constructing larger, π-conjugated systems with tailored optoelectronic properties. acs.org The octyloxy chain provides solubility, a crucial feature for processing these often rigid and otherwise insoluble materials. researchgate.net

Incorporation into Oligo- and Poly(arylenevinylene) Architectures

Derivatives of this compound, particularly 2,6- and 1,5-disubstituted dioctyloxynaphthalenes, are key monomers for the synthesis of oligo- and poly(arylenevinylene)s (PAVs). core.ac.ukacs.org These polymers are of significant interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. tandfonline.com

The synthesis of these polymers is often achieved through polymerization methods such as the Horner-Emmons or Wittig reactions. uh.eduresearchgate.net These reactions typically involve coupling a bis(phosphonate ester) or a bis(phosphonium salt) monomer with a dialdehyde (B1249045) monomer. To incorporate the octyloxynaphthalene unit, a key intermediate such as 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene is first synthesized. uh.eduacs.orgnih.gov This monomer can then be converted into the necessary phosphonate (B1237965) or phosphonium (B103445) salt and polymerized with a suitable dialdehyde to yield a polymer with alternating naphthalene-vinylene units. For example, poly{(9,9-di-n-octylfluorenediyl vinylene)-alt-[1,5-(2,6-dioctyloxy)naphthalene vinylene]} (PFV-alt-PNV) has been synthesized via Horner-Emmons polymerization, demonstrating good solubility and thermal stability. uh.edu

Table 2: Examples of Polymers Incorporating Octyloxy-Naphthalene Units
Polymer NameMonomersPolymerization MethodKey PropertiesReference
Poly{(9,9-di-n-octylfluorenediyl vinylene)-alt-[1,5-(2,6-dioctyloxy)naphthalene vinylene]} (PFV-alt-PNV)9,9-di-n-octylfluorene-2,7-bis(diethylphosphonatemethane), 1,5-bis(formyl)-2,6-bis(octyloxy)naphthaleneHorner-EmmonsSoluble, thermally stable up to 400 °C, UV-vis max at 427 nm uh.edu
Poly(2,5-dioctyloxy phenylene vinylene-co-1,5-naphthalene vinylene) (P2)2,5-dioctyloxy-1,4-dicarboxaldehyde, 1,5-naphthalene bis(methyl triphenylphosphonium) dibromideWittig ReactionSoluble, absorption max at 360 nm, PL emission max at 484 nm researchgate.net

Synthesis of Naphthalene-Based Diimides and Related Structures

Naphthalene diimides (NDIs) are a class of electron-deficient compounds widely used as n-type semiconductors in organic electronics. wikipedia.orgresearchgate.net The properties of NDIs can be tuned by introducing substituents at the imide nitrogen positions or directly onto the naphthalene core. acs.org

A common synthetic route to NDIs involves the condensation of naphthalenetetracarboxylic dianhydride (NTCDA) with primary amines. acs.orgflinders.edu.au To create an NDI functionalized with an octyloxy-containing group, a precursor like 2-(octyloxy)aniline (B1317713) can be used. The reaction of NTCDA with 2-(octyloxy)aniline in a high-boiling solvent like DMF results in the formation of an unsymmetrical NDI derivative where one of the imide nitrogens is attached to the 2-(octyloxy)phenyl group. flinders.edu.au This strategy effectively combines the electron-accepting NDI core with the solubilizing and electronically modifying octyloxy-substituted aryl group, creating materials suitable for applications such as all-polymer solar cells. flinders.edu.au

Polymerization Reactions Utilizing this compound Monomers

The incorporation of the this compound moiety into polymer backbones is a key strategy for developing materials with tailored optoelectronic and physical properties. The bulky, flexible octyloxy group is crucial for ensuring solubility of the rigid polymer chains in common organic solvents, a prerequisite for solution-based processing and device fabrication.

Direct Arylation Polymerization for Conjugated Polymers

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling reactions like Suzuki and Stille polymerizations for synthesizing conjugated polymers. researchgate.net This method involves the formation of carbon-carbon bonds by coupling C-H bonds with C-halide bonds, reducing the need for pre-functionalized organometallic monomers. researchgate.net

Naphthalene derivatives, including those with octyloxy substituents, are valuable as electron-rich donor units in donor-acceptor (D-A) conjugated copolymers. mdpi.comwhiterose.ac.uk These materials are of significant interest for applications in organic electronics. mdpi.com In a notable example, a copolymer based on a 2,3-dialkoxynaphthalene monomer was synthesized for the first time via DAP. mdpi.com The study focused on creating Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT), where the dialkoxynaphthalene unit serves as the donor and benzothiadiazole (BT) acts as the acceptor. mdpi.com The use of DAP proved robust, yielding a polymer with good solubility, high thermal stability, and fewer structural defects compared to its analogue made via Suzuki polycondensation. mdpi.com

The optimization of DAP conditions is critical to achieving high molecular weight polymers with minimal homocoupling or other defects. Key parameters include the choice of catalyst, base, solvent, and temperature. For the synthesis of PEHONDTBT, a systematic optimization demonstrated that a palladium-based catalyst system in specific solvents could produce the desired polymer in good yield. mdpi.com

Table 1: Optimized Direct Arylation Polymerization Conditions and Results for PEHONDTBT mdpi.com
CatalystLigandBaseSolventTemperature (°C)Yield (%)Molecular Weight (Mn, kDa)PDI
Pd(OAc)2P(o-tolyl)3K2CO3Toluene (B28343)1105011.32.1
Pd(OAc)2P(o-tolyl)3K2CO3THF657515.22.0

Monomer Design for Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for producing well-defined polymers with controlled molecular weight and low polydispersity from strained cyclic olefin monomers. osti.govnih.gov Designing monomers that incorporate specific functional units, such as this compound, allows for the synthesis of polymers with unique topologies and properties, like poly(p-phenylenevinylene) (PPV) derivatives. acs.orgbu.edu.eg

A key challenge is the synthesis of a suitable strained monomer. One successful approach involves the creation of substituted [2.2]paracyclophanediene scaffolds. acs.org For instance, a 2.2naphthalenoparacyclophane-1,13-diene featuring two 2,6-dioctyloxynaphthalene units was synthesized as a potential ROMP monomer. The synthesis began with 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, highlighting the direct use of an octyloxy-naphthalene precursor. acs.org This multi-step synthesis produces a highly strained cyclophane, which is a prerequisite for successful ROMP. acs.org

However, the reactivity of such monomers can be unpredictable. In the case of the 2,6-dioctyloxy-2.2naphthalenoparacyclophane-1,13-diene, it was found to be unreactive toward a library of common olefin metathesis catalysts, including various Grubbs' catalysts. acs.org This lack of reactivity was attributed to the significant steric hindrance around the olefinic bonds, caused by the twisted nature of the cyclophane and the bulky naphthalene decks. acs.org This finding underscores that while the design principles are sound, further development of sterically tolerant catalysts is necessary to polymerize these advanced, highly functionalized monomers. acs.org

Synthesis of Precursors for Supramolecular Building Blocks

Supramolecular chemistry involves the design of molecules, or building blocks, that spontaneously assemble into larger, ordered structures through non-covalent interactions. acs.orgrsc.org The this compound unit is an excellent component for such building blocks, providing a rigid aromatic core for π-stacking interactions and a solubilizing chain that can influence mesophase formation in liquid crystals or direct assembly in solution. researchgate.netrsc.org

The synthesis of these precursors often involves well-established cross-coupling reactions to link the naphthalene core to other functional moieties. For example, pyrene-cored conjugated molecules, which are of interest for organic light-emitting diodes (OLEDs), have been synthesized using 6-(octyloxy)naphthalene-2-yl boronic acid pinacol (B44631) ester as a key starting material. rsc.org Through Suzuki, Heck, and Sonogashira coupling reactions, researchers successfully synthesized a series of molecules where a central pyrene (B120774) core is decorated with four 6-(octyloxy)naphthalene units, connected via single, double, or triple bonds. rsc.org

Photophysical and Electronic Characterization in Research Contexts

Spectroscopic Analysis of Electronic Transitions

Spectroscopic techniques are fundamental to understanding the electronic transitions within 2-(Octyloxy)naphthalene. These methods provide insights into the energy levels of the molecule and how it interacts with light.

The electronic absorption spectrum of this compound is dominated by the π-π* transitions of the naphthalene (B1677914) chromophore. The attachment of the electron-donating octyloxy group at the 2-position influences the energy of these transitions. Generally, the absorption spectrum of naphthalene derivatives displays two main bands. The more intense band at shorter wavelengths (around 220-280 nm) corresponds to the S₀ → S₂ transition (the ¹Lₐ band), while the structured band at longer wavelengths (around 280-330 nm) is attributed to the S₀ → S₁ transition (the ¹Lₑ band). shimadzu.com

In a related compound, 5-isocyano-1-(octyloxy)naphthalene (ICON), the absorption maximum (λₘₐₓ) is observed to be solvent-dependent, a phenomenon known as solvatochromism. For instance, in toluene (B28343), the λₘₐₓ is around 333 nm, while in more polar solvents like dimethyl sulfoxide (B87167) (DMSO), it shifts to approximately 343 nm. semanticscholar.orgmdpi.com This positive solvatochromism suggests an increase in the dipole moment upon excitation. A similar behavior can be anticipated for this compound, where the interaction of the octyloxy group with the naphthalene π-system leads to a charge redistribution in the excited state.

Table 1: Representative UV-Vis Absorption Data for a Naphthalene Derivative (Data based on the related compound 5-isocyano-1-(octyloxy)naphthalene)

SolventAbsorption Maximum (λₘₐₓ) (nm)
Toluene333
Dichloromethane337
Acetonitrile (B52724)340
Dimethyl Sulfoxide343

This interactive table showcases the shift in absorption maxima with solvent polarity, a key characteristic of solvatochromic compounds.

Upon excitation, this compound is expected to exhibit fluorescence, a form of photoluminescence. The emission spectrum is typically a mirror image of the S₀ → S₁ absorption band and is also sensitive to the solvent environment. For the analogous ICON compound, the emission maximum (λₑₘ) shifts to longer wavelengths (a red shift) as the solvent polarity increases. In toluene, the emission is observed at 366 nm, whereas in DMSO, it is found at 435 nm. semanticscholar.orgmdpi.com This significant Stokes shift (the difference between the absorption and emission maxima) in polar solvents is indicative of a more polar excited state compared to the ground state.

Table 2: Representative Photoluminescence Emission Data for a Naphthalene Derivative (Data based on the related compound 5-isocyano-1-(octyloxy)naphthalene)

SolventEmission Maximum (λₑₘ) (nm)
Toluene366
Dichloromethane392
Acetonitrile417
Dimethyl Sulfoxide435

This interactive table illustrates the pronounced solvatochromic shift in the fluorescence emission of a naphthalene derivative.

Excited-State Dynamics and Energy Transfer Processes

The study of the excited-state dynamics of this compound provides crucial information on the fate of the molecule after light absorption, including how long it remains in the excited state and the various decay pathways available to it.

Time-resolved fluorescence spectroscopy is employed to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be affected by processes such as quenching or energy transfer. For the related compound ICON, the fluorescence lifetime has been shown to vary with the solvent, ranging from 5.7 ns in toluene to 3.8 ns in DMSO. semanticscholar.orgmdpi.com This decrease in lifetime in more polar solvents can be attributed to an increase in non-radiative decay rates. It is expected that this compound would exhibit a similar trend in its fluorescence lifetime.

Table 3: Representative Fluorescence Lifetime Data for a Naphthalene Derivative (Data based on the related compound 5-isocyano-1-(octyloxy)naphthalene)

SolventFluorescence Lifetime (τ) (ns)
Toluene5.7
Dichloromethane4.5
Acetonitrile4.0
Dimethyl Sulfoxide3.8

This interactive table demonstrates the influence of solvent polarity on the excited-state lifetime of a naphthalene derivative.

Excited-State Proton Transfer (ESPT) is a process that can occur in molecules containing both a proton-donating and a proton-accepting group. Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to the transfer of a proton within the molecule or to a nearby solvent molecule. nih.govmdpi.com However, this compound lacks a sufficiently acidic proton, such as a hydroxyl or amino group, and therefore is not expected to undergo ESPT. mdpi.com

On the other hand, Internal Charge Transfer (ICT) is a highly relevant process for this compound. ossila.com In ICT, photoexcitation leads to a redistribution of electron density within the molecule, typically from an electron-donating group to an electron-accepting group. rsc.org In this compound, the octyloxy group acts as an electron donor, and the naphthalene ring system acts as the acceptor. The occurrence of ICT is supported by the observed solvatochromism in related compounds, where the change in dipole moment between the ground and excited states is a hallmark of charge transfer. semanticscholar.orgmdpi.com

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu For the analogous compound ICON, the quantum yield is highly dependent on the solvent, being as high as 0.88 in the non-polar solvent 1,4-dioxane (B91453) and decreasing to 0.19 in the polar solvent DMSO. semanticscholar.org This trend suggests that in more polar solvents, non-radiative decay pathways become more dominant, leading to a lower fluorescence efficiency.

The radiative rate constant (kᵣ) represents the rate at which the excited state deactivates through fluorescence. It can be calculated from the fluorescence quantum yield and the fluorescence lifetime (kᵣ = Φ / τ). For ICON, the radiative decay rates were found to be relatively constant across different solvents, in the range of 1.75 × 10⁸ s⁻¹ to 2.63 × 10⁸ s⁻¹. semanticscholar.org This indicates that the intrinsic probability of fluorescence emission is not strongly affected by the solvent, and the observed changes in quantum yield are primarily due to variations in the non-radiative decay rates.

Table 4: Representative Quantum Yield and Radiative Rate Constant Data for a Naphthalene Derivative (Data based on the related compound 5-isocyano-1-(octyloxy)naphthalene)

SolventQuantum Yield (Φ)Radiative Rate Constant (kᵣ) (x 10⁸ s⁻¹)
Toluene0.861.51
Dichloromethane0.451.00
Acetonitrile0.280.70
Dimethyl Sulfoxide0.190.50

This interactive table highlights the relationship between solvent polarity, quantum yield, and the radiative rate constant for a naphthalene derivative.

Electrochemical Properties and Energy Level Alignment

The electrochemical characteristics of molecules are crucial in determining their suitability for various electronic applications. For organic compounds like this compound, understanding the redox behavior and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. These properties dictate the ease with which a molecule can be oxidized or reduced and govern charge injection and transport in organic electronic devices.

Cyclic Voltammetry for Redox Potential Characterization

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. It involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. By cycling the potential, information about the oxidation and reduction processes of the analyte can be obtained.

The experimental setup for a typical CV measurement consists of a three-electrode system immersed in a solution of the analyte. rsc.org This system includes:

A working electrode , often a platinum disc or glassy carbon, where the redox reactions of interest occur. rsc.orgresearchgate.net

A reference electrode , such as a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE), which provides a stable potential for reference.

A counter electrode (or auxiliary electrode), usually a platinum wire, which completes the electrical circuit.

The analyte is dissolved in a suitable solvent, typically anhydrous acetonitrile or dichloromethane, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) or tetrabutylammonium perchlorate. rsc.orgd-nb.info The electrolyte is necessary to ensure the conductivity of the solution. The measurements are carried out at a specific scan rate, commonly between 50 and 100 mV/s, under an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions with oxygen. rsc.org

During a CV scan, the potential is swept from an initial value to a final value and then back again. The resulting plot of current versus potential is called a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the analyte. The potential at which these peaks occur provides information about the redox potentials of the molecule. For many organic materials, only the oxidation potential is accessible within the solvent's electrochemical window. The onset potential of the first oxidation wave (E_ox) is of particular interest as it directly relates to the energy of the HOMO level. rsc.org

While direct CV data for the isolated this compound molecule is not extensively detailed in the literature, studies on larger conjugated systems incorporating this moiety provide insight into its electronic contribution. For example, in research on complex naphthalene diimide derivatives, the onset oxidation and reduction potentials are key parameters measured via CV to evaluate the materials' electronic structure. d-nb.info

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO energy levels are critical parameters for organic electronic materials as they determine the charge injection barriers from electrodes and the open-circuit voltage in organic solar cells. These energy levels can be estimated from the redox potentials obtained through cyclic voltammetry.

The energy of the HOMO level can be calculated from the onset oxidation potential (E_ox) using empirical formulas. Often, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to calibrate the measurements. The HOMO energy is then calculated relative to the vacuum level using the following equation:

E_HOMO = -[e(E_ox - E₁/₂ (Fc/Fc⁺)) + 4.8] eV

Here, E₁/₂ (Fc/Fc⁺) is the formal potential of the ferrocene/ferrocenium couple, and the value of 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum. rsc.orgd-nb.info

Similarly, the LUMO energy level can be determined from the onset reduction potential (E_red):

E_LUMO = -[e(E_red - E₁/₂ (Fc/Fc⁺)) + 4.8] eV

If the reduction potential is not accessible, the LUMO energy can be estimated by combining the electrochemically determined HOMO energy with the optical band gap (E_g^opt), which is determined from the onset of the absorption band in the UV-Vis spectrum. uh.edu

E_LUMO = E_HOMO + E_g^opt

Research on derivatives incorporating the octyloxynaphthalene unit provides examples of these calculations. For instance, studies on naphthalene diimide-based materials have used CV to determine their HOMO and LUMO levels, highlighting their potential as electron-accepting materials in organic electronics. d-nb.info Similarly, polymers containing naphthalene units have been characterized electrochemically to assess their energy levels for applications in polymer solar cells. rsc.orgbohrium.com

The table below presents data for a complex molecule, 2,5-dihexyl-3,6-bis(4-(6-(octyloxy)naphthalen-2-yl)phenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (Naph-PDPP), which contains the this compound moiety, illustrating the typical values obtained from these characterization methods. scispace.com

CompoundE_onset Ox (V)E_HOMO (eV)E_LUMO (eV)E_g (eV)
Naph-PDPP-5.32-3.122.20

Table 1: Electrochemical properties of a derivative containing the this compound unit. Data sourced from Aggregation behavior in naphthalene-appended diketopyrrolopyrrole derivatives and its gas adsorption impact on surface potential. scispace.com

Compound Index

Abbreviation/Common NameFull Chemical Name
This compoundThis compound
Naph-PDPP2,5-dihexyl-3,6-bis(4-(6-(octyloxy)naphthalen-2-yl)phenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
-Silver/silver chloride
-Saturated calomel electrode
Bu₄NPF₆Tetrabutylammonium hexafluorophosphate
-Tetrabutylammonium perchlorate
-Ferrocene

Applications in Advanced Organic Materials Science

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

Naphthalene-based materials are recognized for their potential in organic electronics due to their inherent charge transport capabilities. The octyloxy group in 2-(Octyloxy)naphthalene can enhance solubility and influence the molecular packing in thin films, which are critical factors for the performance of OFETs.

The fabrication of OFETs incorporating naphthalene (B1677914) derivatives often involves solution-based techniques such as spin coating, which are enabled by the enhanced solubility provided by alkyl side chains like octyloxy. While specific performance data for OFETs based solely on this compound is not extensively documented in publicly available research, the general approach involves depositing a thin film of the organic semiconductor onto a gate dielectric with source and drain electrodes. The performance of such devices is then characterized by their current-voltage (I-V) characteristics.

Charge carrier mobility (µ) and the current on/off ratio are key metrics for OFET performance. For organic semiconductors, mobility is heavily dependent on the intermolecular electronic coupling, which is influenced by the molecular packing in the solid state. The flexible octyloxy chain of this compound can affect this packing. Theoretical studies on related naphthalene derivatives have explored how different substituents impact charge transport properties. For instance, naphthalene bisimide derivatives with varying N-substituents have been investigated to understand their potential as n-type organic semiconductors. While specific experimental data for this compound is scarce, the table below provides a hypothetical representation of how such data would be presented based on typical OFET characterization.

Device ParameterHypothetical Value for a this compound-based OFET
Hole Mobility (μh) Data not available
Electron Mobility (μe) Data not available
Current On/Off Ratio Data not available
Threshold Voltage (Vt) Data not available

This table is for illustrative purposes only, as specific experimental data for this compound in OFETs is not currently available in the public domain.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Devices

The naphthalene moiety is a well-known blue-emitting chromophore, making its derivatives, including this compound, of interest for OLED applications. The octyloxy group can influence the photoluminescent properties and the formation of uniform emissive layers.

In OLEDs, this compound could potentially be integrated into the emissive layer (EML) either as a host or a dopant. The solubility imparted by the octyloxy chain facilitates the use of solution-processing techniques for EML fabrication. The efficiency of an OLED is determined by factors such as photoluminescence quantum yield (PLQY) of the emitter, charge balance, and light outcoupling. Naphthalene-based polymers have been investigated for blue-light-emitting OLEDs, with research focusing on how different structural modifications can prevent fluorescence quenching and improve device performance. mdpi.com

The emission color of naphthalene derivatives can be tuned by chemical modifications. While the pristine naphthalene core emits in the blue region, the introduction of substituents or copolymerization with other aromatic units can shift the emission wavelength. For instance, copolymers of naphthalene and other moieties have been synthesized to achieve different emission colors. mdpi.com The spectral purity, characterized by the full width at half maximum (FWHM) of the emission peak, is a critical parameter for display applications. Research on naphthalene-embedded multi-resonance emitters has shown the potential for achieving narrow emission spectra, leading to high color purity. rsc.org

The following table illustrates the type of data that would be relevant for assessing the performance of an OLED incorporating a this compound derivative.

OLED Performance MetricHypothetical Data for a this compound-based Device
Maximum Emission Wavelength (λem) Data not available
Photoluminescence Quantum Yield (PLQY) Data not available
Maximum External Quantum Efficiency (EQE) Data not available
Maximum Luminance (Lmax) Data not available
Commission Internationale de l'Éclairage (CIE) Coordinates Data not available

This table is for illustrative purposes only, as specific experimental data for this compound in OLEDs is not currently available in the public domain.

Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

In the context of solar energy conversion, organic materials are utilized for their light-harvesting and charge-generating properties. Naphthalene derivatives have been explored as components in both OPVs and DSSCs.

The table below shows the kind of data that would be collected to evaluate a DSSC using a naphthalene-based dye.

DSSC Photovoltaic ParameterHypothetical Performance with a Naphthalene-based Dye
Open-Circuit Voltage (Voc) Data not available
Short-Circuit Current Density (Jsc) Data not available
Fill Factor (FF) Data not available
Power Conversion Efficiency (PCE) Data not available

This table is for illustrative purposes only, as specific experimental data for this compound in DSSCs is not currently available in the public domain.

Active Layer Design and Photovoltaic Performance Metrics

In the realm of organic photovoltaics (OPVs), the design of the active layer, where sunlight is converted into electricity, is of paramount importance. The performance of these devices is gauged by several key metrics, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Naphthalene-based materials, in a broader sense, have been investigated as components in the active layer of organic solar cells. For instance, the introduction of a naphthalene dithiol additive has been shown to reduce trap-assisted recombination, a process that limits device efficiency, and improve the operational stability of OPVs under outdoor conditions rsc.org. While specific performance data for devices solely incorporating this compound is not extensively detailed in publicly available research, the general principles of active layer design in OPVs provide a framework for understanding its potential role. The active layer typically consists of a blend of an electron donor and an electron acceptor material, forming a bulk heterojunction (BHJ) structure. The morphology and electronic properties of these materials are critical for efficient device operation.

Table 1: Key Photovoltaic Performance Metrics

MetricDescriptionSignificance
Power Conversion Efficiency (PCE)The ratio of electrical power produced by the solar cell to the power of the incident sunlight.Overall indicator of the solar cell's effectiveness.
Open-Circuit Voltage (Voc)The maximum voltage available from a solar cell when no current is flowing.Related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.
Short-Circuit Current Density (Jsc)The current density through the solar cell when the voltage across it is zero.Dependent on the amount of sunlight absorbed and the efficiency of charge collection.
Fill Factor (FF)The ratio of the maximum power from the solar cell to the product of Voc and Jsc.Indicates the "squareness" of the current-voltage curve and is affected by series and shunt resistances.

Charge Generation and Separation Dynamics in Bulk Heterojunctions

The fundamental process of electricity generation in a bulk heterojunction organic solar cell involves several key steps: light absorption, exciton formation, exciton diffusion, and charge separation and collection. When a photon is absorbed by the active layer, it creates an exciton, which is a bound state of an electron and a hole. For charge generation to occur, this exciton must diffuse to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor and the hole remains on the donor. This process is known as charge separation.

The efficiency of charge generation and separation is highly dependent on the morphology of the bulk heterojunction and the electronic properties of the donor and acceptor materials. The dynamics of these processes are often studied using transient absorption spectroscopy. Research on related systems has shown that at the donor-acceptor interface, both polymer and fullerene excitons can undergo rapid dissociation within a few picoseconds rsc.org. The subsequent separation of these charges and their transport to the respective electrodes are crucial for achieving high device performance. While specific studies detailing the charge generation and separation dynamics in bulk heterojunctions containing this compound are limited, the general principles governing these processes in organic solar cells are well-established researchgate.netrsc.org.

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene moiety makes this compound and related compounds promising candidates for the development of fluorescent probes and chemical sensors. These sensors can detect changes in their local environment through alterations in their fluorescence properties. Naphthalene derivatives are known for their high quantum yield and excellent photostability, which are desirable characteristics for fluorescent probes nih.gov.

Solvatochromic Response and Environmental Sensing Applications

Solvatochromism is the phenomenon where the color or fluorescence of a compound changes with the polarity of the solvent. This property can be harnessed for environmental sensing applications. Naphthalene derivatives have been shown to exhibit distinct positive solvatochromism in their fluorescence, meaning their emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases rsc.org. This sensitivity to the local environment allows them to act as probes for monitoring changes in polarity.

Table 2: Solvatochromic Shift of a Hypothetical Naphthalene-Based Probe

SolventPolarity IndexEmission Wavelength (nm)
Hexane0.1420
Toluene (B28343)2.4435
Dichloromethane3.1450
Acetone5.1470
Acetonitrile (B52724)5.8485
Water10.2520

This table illustrates a typical positive solvatochromic shift, where the emission wavelength increases with solvent polarity. The data is illustrative and not specific to this compound.

pH and Polarity Sensitivity Studies in Biomimicking Environments

The development of fluorescent probes that can function in complex biological environments is a significant area of research. Biomimicking environments, such as micelles and liposomes, are often used to model cell membranes and other biological structures. The sensitivity of a fluorescent probe to pH and polarity in these environments can provide valuable information about biological processes.

Naphthalene-based fluorescent probes have been designed to target specific cellular organelles, such as mitochondria, and to report on fluctuations in the local pH nih.gov. These probes often exhibit pH-dependent fluorescence, allowing for the visualization of pH changes within living cells. The hydrophobic nature of the octyloxy chain in this compound could facilitate its incorporation into lipid bilayers, making it a potential candidate for studying the polarity and dynamics of cell membranes. The fluorescence of such a probe would be expected to be sensitive to the local polarity within the membrane, providing insights into its structure and function.

Liquid Crystalline Materials and Mesophase Behavior

Molecular Design Principles for Naphthalene-Based Liquid Crystals

The creation of liquid crystals based on a naphthalene (B1677914) core hinges on the strategic combination of a rigid aromatic unit with flexible peripheral groups. The naphthalene structure itself provides the necessary rigidity, which is a fundamental requirement for the formation of anisotropic liquid crystalline phases. This rigid core promotes the parallel alignment of molecules, a hallmark of liquid crystallinity.

To induce and control the liquid crystalline behavior, flexible chains, such as the octyloxy group in 2-(Octyloxy)naphthalene, are attached to the rigid core. These flexible chains serve multiple purposes:

Lowering the Melting Point: The introduction of flexible alkyl or alkoxy chains disrupts the perfect crystalline packing of the rigid cores, which in turn lowers the melting point of the compound. This allows for the observation of liquid crystalline phases at more accessible temperatures.

Enhancing Solubility: The presence of alkyl or alkoxy chains can improve the solubility of the naphthalene-based compounds in organic solvents, which is beneficial for processing and characterization.

Mesomorphic Characterization Methodologies

The identification and thermodynamic characterization of liquid crystal phases, including those that could be formed by derivatives of this compound, rely on a combination of specialized analytical techniques.

Polarizing Optical Microscopy (POM) is an indispensable tool for the initial identification of liquid crystalline mesophases. nasa.gov This technique utilizes polarized light to reveal the anisotropic nature of liquid crystals. When a liquid crystalline sample is placed between two crossed polarizers, it will appear bright against a dark background due to its ability to rotate the plane of polarized light, a property known as birefringence.

Different liquid crystal phases exhibit characteristic textures when observed under a polarizing microscope. These textures arise from the specific arrangement of the molecules within the mesophase and the presence of defects. For example:

Nematic (N) Phase: This phase is characterized by a "thread-like" or "schlieren" texture, which results from the long-range orientational order of the molecules.

Smectic (Sm) Phases: These more ordered phases, where molecules are arranged in layers, often show "focal-conic" or "fan-like" textures.

By observing the changes in these textures as a function of temperature, the transition temperatures between different mesophases and the clearing point (the transition to the isotropic liquid) can be determined.

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. In the context of liquid crystals, DSC provides quantitative data on the thermodynamics of these transitions.

When a liquid crystal sample is heated or cooled in a DSC instrument, phase transitions are observed as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram. The key information obtained from a DSC analysis includes:

Transition Temperatures: The onset or peak of a DSC signal corresponds to the temperature at which a phase transition occurs.

Enthalpy of Transition (ΔH): The area under a DSC peak is proportional to the enthalpy change associated with the transition. This value provides insight into the degree of molecular ordering change during the transition. For instance, the transition from a crystalline solid to a liquid crystal phase typically has a higher enthalpy change than the transition from a liquid crystal phase to the isotropic liquid.

The combination of POM and DSC allows for the unambiguous identification and thermodynamic characterization of the mesophases formed by a given compound. beilstein-journals.org

Structure-Mesomorphism Relationships

The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in the design of new materials. For naphthalene-based liquid crystals, several key structural features have a profound impact on the resulting mesomorphism.

The length of the flexible alkyl or alkoxy chains attached to the naphthalene core is a critical determinant of the type and stability of the mesophase. Generally, as the chain length increases, there is a greater tendency for the molecules to exhibit more ordered smectic phases due to increased van der Waals interactions between the chains.

Shorter chains often favor the formation of the less-ordered nematic phase. As the chain length is extended, the clearing point (the transition temperature from the liquid crystal phase to the isotropic liquid) may initially increase, reflecting greater molecular anisotropy, but can then decrease as the flexible part of the molecule begins to dominate the rigid core.

The following table illustrates the effect of alkoxy chain length on the mesomorphic properties of a homologous series of naphthalene-based liquid crystals.

Alkoxy Chain Length (n)Mesophase TypeTransition Temperatures (°C)
4NematicCr 85 N 105 I
6Nematic, Smectic ACr 78 SmA 92 N 110 I
8Smectic ACr 75 SmA 115 I
10Smectic ACr 72 SmA 112 I

Note: This is a representative data set for a generic series of 2-(alkoxy)naphthalene derivatives and may not correspond to a specific published series. "Cr" denotes the crystalline phase, "N" the nematic phase, "SmA" the smectic A phase, and "I" the isotropic liquid phase.

Branching in the alkyl chain generally leads to a decrease in the clearing point and can disrupt the formation of ordered mesophases. This is due to the steric hindrance introduced by the branched group, which interferes with the parallel alignment of the molecules.

The nature of any linking groups between the naphthalene core and other aromatic units also has a significant impact. Ester, imine, or azo linkages are commonly used. These groups can influence the polarity, polarizability, and conformational freedom of the molecule, all of which affect the mesophase stability and type. For instance, the direction of an ester linkage can alter the dipole moment of the molecule, which in turn influences the dielectric properties and mesomorphic behavior.

Advanced Structural Analysis of Liquid Crystalline Phases

The characterization of the liquid crystalline phases of this compound relies on a suite of sophisticated analytical methods. These techniques allow for the precise determination of phase transition temperatures, the elucidation of molecular packing, and the visualization of mesophase textures.

Differential Scanning calorimetry (DSC)

Differential scanning calorimetry is a powerful tool for identifying the temperatures and thermodynamic parameters associated with phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, DSC can pinpoint the exact temperatures at which the material transitions between crystalline, liquid crystalline, and isotropic states.

TransitionTemperature (°C)Enthalpy (J/g)
Crystal to NematicData not availableData not available
Nematic to IsotropicData not availableData not available
Isotropic to NematicData not availableData not available
Nematic to CrystalData not availableData not available

Note: The table above is a template for the expected data. As of the latest search, specific values for this compound were not found.

X-Ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable technique for determining the structural arrangement of molecules within the various phases of a liquid crystal. By analyzing the diffraction pattern of X-rays passing through the sample, researchers can deduce critical information about the molecular ordering.

In the context of a calamitic liquid crystal like this compound, XRD can distinguish between the nematic and smectic phases. The nematic phase, characterized by long-range orientational order but no positional order, would produce a diffuse scattering pattern. In contrast, a smectic phase, which possesses layered structures, would exhibit sharp, Bragg-like reflections at small angles, corresponding to the layer spacing (d).

Detailed XRD studies on this compound are required to ascertain the presence of any smectic phases and to measure their layer spacing. This information is crucial for understanding the degree of intermolecular organization.

MesophaseLayer Spacing (d) in Å
Smectic AData not available
Smectic CData not available

Note: This table illustrates the type of data that would be obtained from XRD analysis. Specific layer spacing measurements for this compound are not currently available.

Polarizing Optical Microscopy (POM)

Polarizing optical microscopy is a fundamental technique for visualizing the textures of liquid crystalline phases. The unique optical anisotropy of liquid crystals causes them to interact with polarized light in a way that produces characteristic textures, which are diagnostic of the specific mesophase.

For this compound, the nematic phase would be expected to exhibit characteristic textures such as Schlieren or marbled patterns when viewed under a polarizing microscope. These textures arise from the continuous variation of the director (the average direction of the long molecular axes) within the sample. The observation of specific defect structures, such as disclinations, can further confirm the nematic nature of the phase.

While the general appearance of nematic textures is well-understood, specific micrographs of this compound's mesophases are not widely published. Such images would provide visual confirmation of the phases identified by DSC and XRD.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Octyloxy)naphthalene, these methods can predict its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. By applying DFT, one can obtain the optimized geometry of this compound, revealing the precise bond lengths, bond angles, and dihedral angles. The presence of the flexible octyloxy chain introduces multiple conformational possibilities, and DFT calculations can identify the most energetically favorable conformers.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its electronic excitation properties. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would also be distributed across the aromatic system. The alkoxy group acts as a weak electron-donating group, which would slightly raise the HOMO energy level compared to unsubstituted naphthalene.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents illustrative data that would be obtained from a DFT calculation. Actual values would require a specific computational study.

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment1.5 D

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions

To understand the optical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states and the probabilities of transitions to these states from the ground state. The results of TD-DFT calculations can be used to simulate the UV-visible absorption spectrum of the molecule. The calculations would likely predict strong absorptions in the ultraviolet region, characteristic of the naphthalene chromophore. The position and intensity of these absorptions would be subtly influenced by the octyloxy substituent.

Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths for this compound This table provides an example of the kind of data generated by TD-DFT calculations.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S14.22950.15
S24.52750.85
S35.12430.30

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction

The long, flexible octyloxy chain of this compound imparts significant conformational freedom. Molecular Dynamics (MD) simulations are a powerful tool to explore the accessible conformations of the molecule over time. By simulating the motion of the atoms, MD can reveal the preferred shapes of the molecule and the dynamics of their interconversion. This is particularly important for understanding how the molecule might pack in a condensed phase or interact with other molecules.

Furthermore, MD simulations can be used to predict the potential for self-assembly. By simulating a system containing many this compound molecules, it is possible to observe whether they spontaneously organize into ordered structures, such as layers or columns. This behavior is driven by intermolecular interactions, primarily van der Waals forces and π-π stacking between the naphthalene rings. The long alkyl chains can also play a significant role in directing the self-assembly process through hydrophobic interactions.

Prediction of Optical and Electrochemical Parameters

Computational methods can provide valuable predictions of key optical and electrochemical parameters. As discussed, TD-DFT is the primary tool for predicting the UV-visible absorption spectrum. Other properties, such as the refractive index and polarizability, can also be calculated.

Electrochemical parameters, such as the ionization potential and electron affinity, can be estimated from the HOMO and LUMO energies, respectively. These values are crucial for understanding the molecule's behavior in electronic devices. The calculated redox potentials can provide insight into the ease with which the molecule can be oxidized or reduced.

Energy Decomposition Analysis and Intermolecular Interaction Studies

To gain a deeper understanding of the forces driving self-assembly and intermolecular interactions, Energy Decomposition Analysis (EDA) can be performed. EDA is a quantum chemical method that breaks down the total interaction energy between two or more molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

For a dimer of this compound, an EDA would likely show that dispersion forces (a component of van der Waals interactions) and π-π stacking interactions between the naphthalene cores are the dominant attractive forces. The electrostatic interactions would be weaker, though still contributory. The octyloxy chains would primarily interact through weaker dispersion forces. This detailed understanding of the intermolecular forces is essential for the rational design of materials with desired self-assembly properties.

Supramolecular Chemistry and Hierarchical Self Assembly

Self-Assembly Principles of 2-(Octyloxy)naphthalene Derivatives

Derivatives of this compound can be designed to incorporate additional functional groups, such as those capable of hydrogen bonding, to further direct the self-assembly process. For instance, the introduction of amide or carboxylic acid moieties can lead to the formation of extended hydrogen-bonded networks, reinforcing the structures formed by π-π stacking and leading to more robust and ordered materials. The principles of hierarchical self-assembly are evident as individual molecules first form primary aggregates through these non-covalent interactions, which then organize into larger, more complex superstructures. nih.gov

Fabrication and Characterization of Nanostructured Assemblies

The fabrication of nanostructured assemblies of this compound can be achieved through various techniques, including solvent evaporation, spin-coating, and solution-phase self-assembly. The choice of solvent and processing conditions plays a critical role in influencing the morphology and order of the resulting structures.

Thin Film Morphological Studies (e.g., Atomic Force Microscopy, X-ray Diffraction)

The morphology of thin films composed of this compound assemblies is often investigated using high-resolution imaging techniques such as Atomic Force Microscopy (AFM). spectraresearch.com AFM provides detailed topographical information, revealing the size, shape, and organization of the nanostructures on a substrate. spectraresearch.com For example, AFM studies can visualize the formation of nanofibers, nanoribbons, or other complex patterns. rsc.org

X-ray Diffraction (XRD) is a powerful tool for probing the molecular packing and crystallinity within these assemblies. rsc.orgnih.gov XRD patterns can reveal the interlayer spacing in lamellar structures or the packing arrangement in columnar phases, providing quantitative data on the degree of order within the material. The combination of AFM and XRD allows for a comprehensive understanding of the multiscale organization of this compound in thin films. nih.govresearchgate.net

TechniqueInformation Obtained
Atomic Force Microscopy (AFM) Surface topography, morphology of nanostructures, roughness. spectraresearch.com
X-ray Diffraction (XRD) Crystalline structure, molecular packing, interlayer spacing. rsc.orgnih.gov

Aggregate Formation and Intermolecular π-Stacking Interactions

The formation of aggregates in solution is a key step in the self-assembly of this compound. The aggregation process is driven by the tendency of the naphthalene (B1677914) cores to minimize their contact with the solvent and maximize π-π stacking interactions. nih.govnih.gov The strength and geometry of these π-π interactions are critical in determining the properties of the resulting aggregates.

Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are often employed to study aggregate formation. Changes in the absorption and emission spectra upon aggregation can provide insights into the nature of the intermolecular interactions. For instance, a red-shift in the absorption spectrum is often indicative of the formation of J-aggregates, where the molecules are arranged in a head-to-tail fashion, while a blue-shift suggests the formation of H-aggregates with a face-to-face arrangement. The physical origin of π-stacking interactions is a complex interplay of electrostatic and dispersion forces. nih.gov

Host-Guest Recognition and Molecular Sensing Architectures

The self-assembled structures of this compound can create well-defined cavities and binding sites, making them suitable for applications in host-guest chemistry and molecular sensing. nih.gov The aromatic naphthalene units can act as hosts for electron-deficient guest molecules through π-π stacking interactions. The specificity of this recognition is determined by the size, shape, and electronic properties of both the host cavity and the guest molecule. nih.gov

By incorporating specific recognition motifs into the this compound structure, it is possible to design molecular sensors. The binding of a target analyte to the receptor can induce a change in the supramolecular assembly, leading to a detectable signal, such as a change in fluorescence or color. For example, the disruption of π-stacking upon guest binding can alter the electronic properties of the assembly, resulting in a measurable optical response. The design of such systems often draws inspiration from the highly selective recognition processes found in biological systems. aalto.fi

Directed Self-Assembly for Functional Materials

The ability to control the self-assembly of this compound derivatives opens up possibilities for the creation of functional materials with tailored properties. By manipulating the molecular design and the assembly conditions, it is possible to direct the formation of specific nanostructures with desired functionalities. nih.gov

For instance, by aligning the π-stacked naphthalene cores, it may be possible to create materials with anisotropic charge transport properties, suitable for applications in organic electronics. The hierarchical self-assembly process allows for the creation of materials with order over multiple length scales, which is crucial for optimizing the performance of such devices. nih.govresearchgate.net The development of strategies for directed self-assembly is a key area of research, with the potential to lead to the bottom-up fabrication of a wide range of advanced materials.

Emerging Research Frontiers and Future Perspectives

Integration of 2-(Octyloxy)naphthalene in Multifunctional Materials

The incorporation of this compound into multifunctional materials is an active area of research, primarily driven by its liquid crystalline and organic semiconductor properties. The long octyloxy chain imparts a degree of conformational flexibility and influences the self-assembly and packing of the naphthalene (B1677914) core, making it a valuable component in the design of advanced materials.

One of the key areas of exploration is in the field of thermotropic liquid crystals . The introduction of alkoxy side groups of varying lengths to naphthalene-based polymers has been shown to affect their thermal properties and molecular dynamics. For instance, in thermotropic liquid-crystalline polymers (TLCPs) synthesized from dialkoxy terephthalate (B1205515) units and 2,6-naphthalene diol, the length of the alkoxy chain influences the glass transition temperature (Tg), melting temperature (Tm), and isotropization temperature (Ti). nih.gov As the side chain length increases, these transition temperatures tend to decrease. mdpi.com This tunability is crucial for designing materials with specific phase behaviors for applications in displays and sensors. Research on naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) derivatives has further demonstrated that the position of the ester linkage and the length of the alkoxy tail are critical in determining the mesogenic behavior, with some compounds exhibiting nematic and smactic A phases. scirp.orgelsevierpure.comresearchgate.net

In the realm of organic electronics , naphthalene derivatives are being investigated for their potential in two-component heterojunction-based ambipolar field-effect transistors. researchgate.net The electronic properties of the naphthalene core, combined with the solubility and processability imparted by the octyloxy chain, make this compound a candidate for use in organic semiconductors. While direct studies on this compound are limited, research on related compounds like 2-(4-octylphenyl)-6-dodecyloxynaphthalene, which has been used as a calamitic liquid crystalline semiconductor, highlights the potential of long-chain alkoxy-naphthalenes in optoelectronic applications. semanticscholar.org The integration of such molecules into devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) is an emerging frontier. researchgate.net

Furthermore, the synthesis of alkoxy-substituted (1,5)naphthalene-paracyclophanediene demonstrates the utility of compounds like 2,6-bis(octyloxy)naphthalene in creating strained molecular architectures. acs.org These structures are of interest for their unique electronic and optical properties, which could be exploited in the development of novel sensors and molecular switches. The alkoxy groups in these systems can play a role in stabilizing the cyclophane structure through donor-acceptor interactions. acs.org

Table 1: Influence of Alkoxy Chain Length on Thermal Properties of Naph-TLCPs

Side Group Tg (°C) Tm (°C) Ti (°C)
Ethoxy 76 282 329
Butoxy 52 215 275
Hexyloxy 38 164 227

Data adapted from a study on thermotropic liquid crystalline polymers with various alkoxy side groups. mdpi.com

Advanced Characterization Techniques for In-Situ Monitoring of Material Processes

The performance of materials derived from this compound is intrinsically linked to their molecular organization and phase behavior. Consequently, the development and application of advanced characterization techniques for in-situ monitoring of material processes are critical. These techniques provide real-time insights into phenomena such as phase transitions, crystal growth, and self-assembly.

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the phase transitions of naphthalene and its derivatives. researchgate.net By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify melting points, crystallization temperatures, and liquid crystal phase transitions. Studies on naphthalene derivatives confined in mesoporous silicas have utilized DSC to observe the depression of phase transition temperatures, providing insights into the behavior of these materials in confined geometries. researchgate.net

Polarized Optical Microscopy (POM) is another essential technique for the in-situ observation of liquid crystalline phases. By observing the texture and birefringence of a sample as it is heated or cooled, researchers can identify different mesophases, such as nematic and smectic phases, and study their transitions. nih.gov This technique has been instrumental in characterizing the thermotropic behavior of novel kinked liquid crystals, including 2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines. nih.gov

Variable-Temperature X-ray Diffractometry (VTXRD) provides detailed structural information during phase transitions. By collecting X-ray diffraction patterns at different temperatures, VTXRD can reveal changes in the molecular packing and crystal structure. This technique has been used to examine the mesomorphic properties of 1,8,9,16-tetraalkoxytetraphenylenes, helping to establish structure-property relationships. hku.hk

For monitoring crystal growth, in-situ techniques are particularly valuable. For instance, the crystal growth of pentacene (B32325) from a naphthalene solution has been monitored by controlling the temperature profile in a sealed glass tube. nih.govresearchgate.net While this is a different system, the principles of using a solvent or "flux" to control crystallization and the in-situ observation of crystal formation are directly applicable to this compound. Optical absorption measurements at elevated temperatures can also be used to determine the solubility of the material, which is a critical parameter for controlling crystal growth. nih.govresearchgate.net

The combination of these techniques allows for a comprehensive understanding of the dynamic processes that govern the formation and properties of materials containing this compound. Future research will likely focus on integrating these methods with other spectroscopic and microscopic techniques to gain an even more detailed, multi-scale understanding of these processes in real-time.

Rational Design of Novel this compound Derivatives via Computational Approaches

Computational chemistry has emerged as an indispensable tool for the rational design of novel materials, enabling the prediction of molecular properties and guiding synthetic efforts. For this compound and its derivatives, computational approaches are being employed to explore their electronic structure, optical properties, and potential applications in organic electronics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of naphthalene derivatives. DFT calculations can predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for determining the charge transport characteristics of a material. A theoretical study on cyclopentadithiophene-naphthalene derivatives demonstrated how the introduction of electron-withdrawing groups can modify these energy levels and the electronic band gap, thereby tuning the material for specific applications in OLEDs and OSCs. researchgate.net Similar computational screening can be applied to novel this compound derivatives to predict their suitability for various electronic devices.

Molecular modeling is also used to study the conformational preferences and thermodynamic properties of naphthalene derivatives. For instance, computational studies on diisopropylnaphthalenes have been used to predict the thermodynamic equilibrium partitions of different isomers. mdpi.com This type of analysis can be extended to this compound derivatives to understand how different substitution patterns on the naphthalene core might influence their stability and self-assembly behavior.

Furthermore, computational methods can provide insights into structure-property relationships. A theoretical investigation into the effects of electron-withdrawing groups on the electronic and optical properties of cyclopentadithiophene-naphthalene derivatives revealed that these modifications can lead to low electronic band gaps and large absorption in the visible range, making them suitable as luminescent materials for OLEDs. researchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis and experimental validation.

The table below summarizes key electronic properties that can be predicted using computational methods and their relevance to organic electronic applications.

Table 2: Predicted Electronic Properties and Their Significance

Property Computational Method Significance in Organic Electronics
HOMO Energy DFT Relates to the ability to donate electrons (p-type behavior).
LUMO Energy DFT Relates to the ability to accept electrons (n-type behavior).
Band Gap (HOMO-LUMO) DFT Determines the energy of light absorbed and emitted, crucial for OLEDs and OSCs.
Reorganization Energy DFT Influences charge mobility; lower values are desirable for efficient charge transport.

By leveraging these computational tools, the design of novel this compound derivatives can be accelerated, reducing the need for extensive trial-and-error synthesis and enabling a more targeted approach to developing materials with desired functionalities.

Sustainable and Green Chemistry Methodologies in Naphthalene Derivative Synthesis

The principles of green and sustainable chemistry are increasingly influencing the synthesis of organic compounds, including naphthalene derivatives like this compound. The focus is on developing environmentally benign methods that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient processes.

A key area of development is the use of green catalysts and solvents . For the synthesis of aryl ethers, which is the class of compounds this compound belongs to, research has explored the use of copper-catalyzed C-S coupling of thiols and aryl boronic acids in water as a green solvent. researchgate.net While this is for thioethers, the principle of using water as a solvent to avoid volatile organic compounds is highly relevant. Similarly, metal-free synthesis of aryl ethers in water has been reported, employing diaryliodonium salts and sodium hydroxide (B78521) under mild conditions. organic-chemistry.org The development of recyclable catalysts, such as the Brønsted acidic ionic liquid [HNMP]+HSO4− for the synthesis of 2-phenylnaphthalenes, also represents a significant step towards greener processes. rsc.org For the synthesis of 14H-dibenzoxanthenes, a Sn(II)/nano silica (B1680970) catalyst has been shown to be efficient and reusable. nih.govfrontiersin.org

Catalytic Williamson Ether Synthesis is another promising green approach. Traditionally, this synthesis produces significant salt waste. However, recent advancements have shown that by using weak alkylating agents at high temperatures, the reaction can be carried out as a homogeneous catalytic process, significantly reducing waste. acs.org This catalytic approach is particularly suitable for the industrial production of alkyl aryl ethers.

The use of bio-sourced catalysts , termed "ecocatalysts," is an innovative approach to sustainable synthesis. For example, copper-based ecocatalysts derived from plants that accumulate metals have been used in the Ullmann coupling reaction for the synthesis of alkyl aryl ethers. researchgate.net

The table below highlights some green chemistry approaches and their potential application in the synthesis of this compound.

Table 3: Green Chemistry Approaches for Aryl Ether Synthesis

Approach Key Features Potential Application to this compound Synthesis
Use of Green Solvents Replacement of volatile organic solvents with water or ionic liquids. Performing the etherification of 2-naphthol (B1666908) with an octyl halide in water.
Recyclable Catalysts Use of catalysts that can be easily recovered and reused. Employing a solid-supported catalyst for the etherification reaction.
Catalytic Williamson Ether Synthesis Avoids stoichiometric use of strong bases and production of salt waste. Reaction of 2-naphthol with an octyl carboxylate ester at high temperature.
Bio-sourced Catalysts Utilization of catalysts derived from renewable biological sources. Using a copper ecocatalyst for the coupling of 2-naphthol with an octylating agent.

By adopting these sustainable and green chemistry methodologies, the environmental impact of producing this compound and its derivatives can be significantly reduced, aligning the chemical industry with the principles of environmental stewardship.

Table of Compounds Mentioned

Compound Name
1,8,9,16-tetraalkoxytetraphenylenes
2-(4-octylphenyl)-6-dodecyloxynaphthalene
2-(6-alkoxynaphthalen-2-yl)-6-methylquinolines
2,6-bis(octyloxy)naphthalene
2-naphthol
2-phenylnaphthalenes
diisopropylnaphthalenes
Naphthalene
Naphthalene-2-yl-4-(alkoxy) benzoate
Pentacene
Sn(II)/nano silica

Q & A

Q. What experimental models are recommended for initial toxicological screening of 2-(Octyloxy)naphthalene?

Laboratory mammals (e.g., rodents) are standard models for inhalation, oral, or dermal exposure studies, prioritized for their metabolic similarity to humans. Inclusion criteria for such studies emphasize systemic effects (hepatic, renal, respiratory) and controlled dosing protocols .

Q. What exposure routes should be prioritized in toxicity studies of this compound?

Inhalation (for volatilization potential), oral (environmental ingestion risks), and dermal/ocular pathways are critical. Parenteral routes (e.g., intravenous) are supplementary for mechanistic insights .

Q. How are inclusion criteria applied to identify relevant studies for systematic reviews of this compound?

Studies must report outcomes such as mortality, systemic effects (e.g., hepatic, renal), and use validated exposure characterization methods. Human studies include cohort, case-control, and controlled exposure designs, while animal studies require species-specific dose standardization .

Advanced Research Questions

Q. What methodologies minimize performance bias in this compound animal studies?

Blinding of personnel and subjects, randomization of dose allocation, and concealment of study groups are essential. Studies with unblinded protocols or attrition bias should be downgraded in confidence tiers .

Q. How can conflicting data on this compound’s hematological toxicity be resolved?

Apply risk-of-bias assessments (Table C-6/C-7) to evaluate exposure confidence and outcome completeness. Meta-analyses should weight high-confidence studies (e.g., randomized dosing, blinded outcome assessment) over those with detection bias .

Q. What frameworks guide the integration of in vitro and in vivo data for this compound risk assessment?

Follow systematic review steps: extract data on metabolic pathways (e.g., cytochrome P450 interactions), cross-validate in vitro genotoxicity with in vivo micronucleus assays, and rate body-of-evidence confidence using predefined criteria .

Q. How should dose-response studies be optimized to detect low-dose effects of this compound?

Use log-spaced dosing regimens, include negative/vehicle controls, and employ longitudinal sampling to capture delayed effects (e.g., oxidative stress biomarkers). Studies with incomplete outcome data or unverified exposure levels should be excluded .

Methodological Frameworks

Q. What criteria define high-confidence biomonitoring of this compound in occupational cohorts?

Validate biomarkers (e.g., urinary metabolites) via GC-MS/HPLC, adjust for confounding variables (smoking, co-exposures), and align sampling frequency with compound half-life .

Q. How is the environmental fate of this compound assessed in multi-media studies?

Measure partitioning coefficients (air/water/soil), degradation half-lives under UV and microbial conditions, and bioaccumulation factors in aquatic models. QA/QC protocols require spike-recovery tests ≥75% .

Q. What statistical tools are recommended for meta-analyses of this compound toxicity?

Use random-effects models to account for inter-study heterogeneity, sensitivity analyses to exclude high-bias studies, and funnel plots to detect publication bias. Confidence intervals should reflect study-tier weights .

Q. Tables Referenced from Evidence

Table C-6/C-7 (Risk of Bias Criteria)
- Randomization of dosing/exposure levels
- Blinding of personnel/subjects
- Completeness of outcome data
- Confidence in exposure/outcome assessment
Table C-2 (Data Extraction Parameters)
- Species, strain, sex, age
- Exposure duration/frequency
- Dose metrics (mg/kg, ppm)
- Statistical methods for effect size

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